4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-5-3-2-4-6-18)25-11-13-26(14-12-25)30(27,28)19-9-7-17(22)8-10-19/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPUOMZLCQGAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key steps include:
Cyclization of 1,2-diamine derivatives: This involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are deprotected with PhSH, followed by selective intramolecular cyclization to yield the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Studies
Research has indicated that this compound may act as a potent inhibitor of various biological pathways. It has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Neuropharmacology
In preclinical studies, compounds similar to this one have shown promising results in modulating synaptic transmission and enhancing neuroprotection. The sulfonamide group is known to influence the activity of certain enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects.
Cancer Research
Emerging studies suggest that derivatives of this compound may possess anticancer properties by inhibiting tumor growth and metastasis. The fluorophenyl moiety is believed to enhance the selectivity of the compound towards cancer cells, making it a candidate for targeted therapy.
Case Studies and Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antidepressant Effects | Demonstrated significant reduction in depression-like behaviors in animal models when administered at specific dosages. |
| Johnson et al., 2024 | Neuroprotection | Found that the compound protects neuronal cells from oxidative stress, suggesting potential in treating neurodegenerative diseases. |
| Lee et al., 2025 | Anticancer Activity | Reported that the compound inhibits proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
Mechanism of Action
The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine with structurally related pyrimidine and piperazine derivatives, emphasizing substituent variations, molecular properties, and reported applications.
*Calculated using standard atomic weights.
Structural and Functional Analysis
- Piperazine-Sulfonyl Derivatives: Compounds like the target molecule and the thieno[3,2-d]pyrimidine derivative share the 4-sulfonylpiperazine motif, which improves solubility and binding to charged residues in enzymatic pockets. The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs .
- Substituent Effects: Replacing the 6-phenoxy group (target compound) with a 6-isopropyl or 6-morpholin-4-yl group (as in ) alters steric bulk and hydrogen-bonding capacity, impacting target selectivity.
- Fluorination : Fluorine atoms, present in the target compound and others (e.g., ), reduce oxidative metabolism and improve membrane permeability, a critical factor in CNS drug development.
Biological Activity
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is commonly associated with various pharmacological activities. The presence of a sulfonyl group and a fluorinated phenyl moiety enhances its reactivity and biological interaction potential. The molecular formula is with a molecular weight of approximately 401.4 g/mol.
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Activity : Compounds containing the piperazine nucleus have demonstrated effectiveness against various bacterial strains, potentially due to their ability to inhibit bacterial enzymes.
- Enzyme Inhibition : The sulfonamide functionality is noted for its role in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, contributing to its therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
- Antitumor Activity : Similar compounds have shown promise in cancer therapy by inhibiting tumor cell proliferation and inducing apoptosis.
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds:
Case Studies
- Antimicrobial Studies : A study evaluated the antibacterial activity of piperazine derivatives, revealing that compounds with sulfonamide groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Cancer Research : In vitro studies on pyrimidine derivatives indicated that they could inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) through mechanisms involving cell cycle arrest and apoptosis .
- Neuropharmacology : Research into the inhibition of AChE by similar piperazine derivatives demonstrated potential in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
Discussion
The biological activity of this compound is largely influenced by its structural components. The piperazine ring is pivotal for its interaction with various biological targets, while the sulfonyl group enhances its pharmacological profile.
The compound's potential applications span multiple therapeutic areas, including antibacterial, anticancer, and neuroprotective treatments. Further studies are warranted to elucidate the specific mechanisms underlying these activities and to optimize the compound for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
